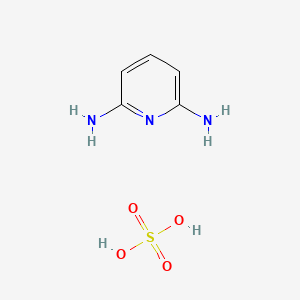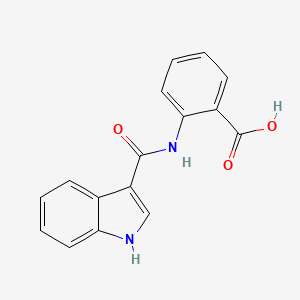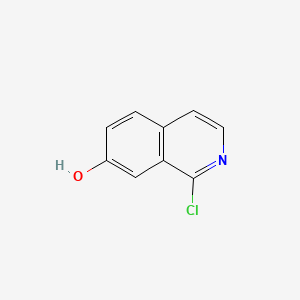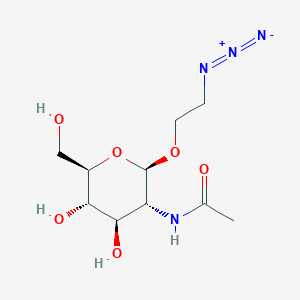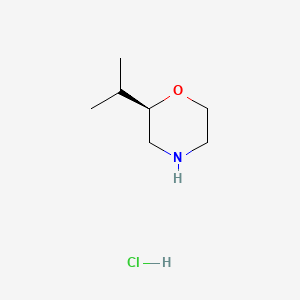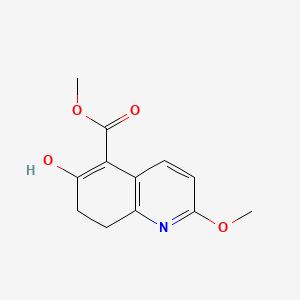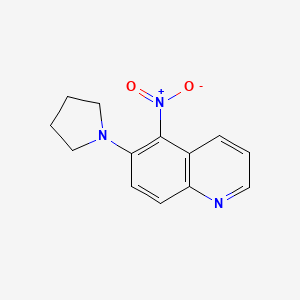
5-Nitro-6-(pyrrolidin-1-YL)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-6-(pyrrolidin-1-YL)quinoline is a heterocyclic organic compound . It has a molecular formula of C13H13N3O2 .
Molecular Structure Analysis
The molecular structure of 5-Nitro-6-(pyrrolidin-1-YL)quinoline consists of a quinoline ring attached to a nitro group at the 5th position and a pyrrolidin-1-yl group at the 6th position . The molecular weight is 243.26 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-6-(pyrrolidin-1-YL)quinoline include a molecular weight of 243.26 g/mol, a molecular formula of C13H13N3O2, and a complexity of 312 .Aplicaciones Científicas De Investigación
Photocatalytic Applications
5-Nitro-6-(pyrrolidin-1-yl)quinoline and its related compounds have been studied for their potential in photocatalytic applications. These compounds have shown effectiveness in the photocatalytic reduction of fluorescent dyes in sunlight, offering a promising approach for the degradation of persistent pollutants in wastewater from textile, paper, dyes, and other industries. This photocatalytic activity has been attributed to the structure of these compounds, which enables the catalysis of biochemical activities through the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (Kumari & Singh, 2020).
Antiplasmodial and Antifungal Activity
Derivatives of 5-Nitro-6-(pyrrolidin-1-yl)quinoline have been synthesized and evaluated for their antiplasmodial and antifungal activities. These studies have demonstrated that functionalized aminoquinolines derived from intermediate pyrrolidin-1-ylquinolines exhibit moderate to potent activity against the malaria parasite Plasmodium falciparum, as well as against various fungal species, highlighting their potential as antimalarial and antifungal agents (Vandekerckhove et al., 2015).
Corrosion Inhibition
Quinoline derivatives, including those structurally related to 5-Nitro-6-(pyrrolidin-1-yl)quinoline, are recognized for their role as anticorrosive materials. These compounds effectively inhibit metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms, making them valuable in applications requiring corrosion resistance (Verma, Quraishi, & Ebenso, 2020).
Molecular Wire Components
Quinoxaline derivatives have been utilized as components in molecular wire systems due to their redox properties, which are crucial for the design of electron- or hole-conduction systems. Specifically, the redox behavior of quinoxalinoporphyrins can be modulated by peripheral functionalization, allowing for the control of charge density and the potential of reduction and oxidation processes. This feature is essential in the development of molecular electronics (Sintic et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
5-nitro-6-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-10-4-3-7-14-11(10)5-6-12(13)15-8-1-2-9-15/h3-7H,1-2,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCNGMQREVCLIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674874 |
Source


|
| Record name | 5-Nitro-6-(pyrrolidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(pyrrolidin-1-YL)quinoline | |
CAS RN |
19979-54-5 |
Source


|
| Record name | 5-Nitro-6-(pyrrolidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

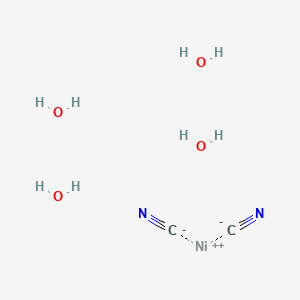

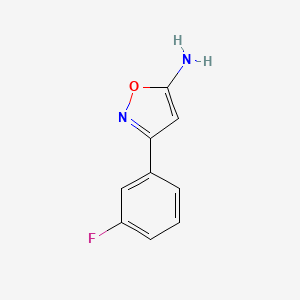
![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)
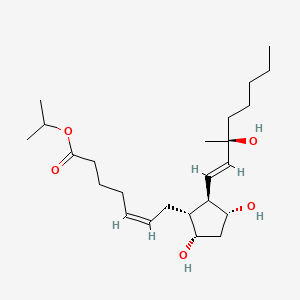
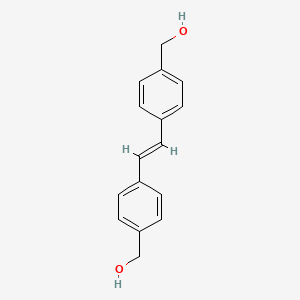
![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)
